![molecular formula C9H6ClNO2 B2754243 8-Chloroindolizine-2-carboxylic acid CAS No. 1206981-17-0](/img/structure/B2754243.png)
8-Chloroindolizine-2-carboxylic acid
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Overview
Description
8-Chloroindolizine-2-carboxylic acid is a chemical compound with the CAS Number: 1206981-17-0 . It has a molecular weight of 195.6 . The IUPAC name for this compound is also 8-chloroindolizine-2-carboxylic acid .
Synthesis Analysis
The synthesis of 8-Chloroindolizine-2-carboxylic acid involves several stages. One method involves the use of N-ethyl-N,N-diisopropylamine and HATU in dichloromethane at 0 - 20℃ . Another method involves the use of N-ethyl-N,N-diisopropylamine and N- [ (dimethylamino)-3-oxo-1H-1,2,3-triazolo [4,5-b]pyridin-1-yl-methylene]-N-methylmethanaminium hexafluorophosphate in N,N-dimethyl-formamide at 0 - 20℃ .Molecular Structure Analysis
The molecular structure of 8-Chloroindolizine-2-carboxylic acid consists of a benzene ring fused to a pyrrole ring . The nitrogen lone electron pair participates in the aromatic ring .Chemical Reactions Analysis
Carboxylic acids, such as 8-Chloroindolizine-2-carboxylic acid, react with bases to form ionic salts . They can also undergo reactions with a variety of enzymes and proteins, which in many cases, inhibits their activity .Physical And Chemical Properties Analysis
8-Chloroindolizine-2-carboxylic acid has a molecular weight of 195.6 . The physical and chemical properties of carboxylic acids, in general, are influenced by the presence of the carboxyl group .Scientific Research Applications
- Role of 8-Chloroindolizine-2-carboxylic Acid : Compound 8-Chloroindolizine-2-carboxylic acid inhibits the strand transfer activity of HIV-1 integrase. It chelates with two Mg2+ ions within the integrase active site .
- Derivatives : Researchers have designed and synthesized a series of indole-2-carboxylic acid derivatives based on this scaffold. For instance, compound 17a significantly inhibits integrase activity (IC50 value of 3.11 μM). The introduced C6 halogenated benzene ring in 17a binds effectively with viral DNA through π–π stacking interaction .
HIV-1 Integrase Strand Transfer Inhibitors (INSTIs)
Future Directions
The future directions of research on 8-Chloroindolizine-2-carboxylic acid and similar compounds could involve further investigation into their inhibitory properties . Additionally, the catalytic reduction of carboxylic acid derivatives has witnessed a rapid development in recent years , which could open up new avenues for research and applications of these compounds.
properties
IUPAC Name |
8-chloroindolizine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2/c10-7-2-1-3-11-5-6(9(12)13)4-8(7)11/h1-5H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYNHSPFBVUZHEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(C=C2C(=C1)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloroindolizine-2-carboxylic acid | |
CAS RN |
1206981-17-0 |
Source
|
Record name | 8-chloroindolizine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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